molecular formula C26H30N4O6S B11078831 5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline

5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline

Cat. No.: B11078831
M. Wt: 526.6 g/mol
InChI Key: SWTFKMXKXLBECM-UHFFFAOYSA-N
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Description

N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE is a complex organic compound characterized by the presence of multiple functional groups, including a nitro group, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This can include the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the piperazine ring.

Scientific Research Applications

N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H30N4O6S

Molecular Weight

526.6 g/mol

IUPAC Name

5-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline

InChI

InChI=1S/C26H30N4O6S/c1-35-25-11-9-22(19-26(25)36-2)37(33,34)29-16-14-28(15-17-29)21-8-10-24(30(31)32)23(18-21)27-13-12-20-6-4-3-5-7-20/h3-11,18-19,27H,12-17H2,1-2H3

InChI Key

SWTFKMXKXLBECM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4)OC

Origin of Product

United States

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